N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-4-(phenylsulfonyl)butanamide hydrochloride
Description
N-(5,6-Dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-4-(phenylsulfonyl)butanamide hydrochloride is a synthetic small molecule characterized by a benzothiazole core substituted with methyl groups at positions 5 and 4. Benzothiazole derivatives are widely studied for their biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects . The morpholine moiety enhances solubility, while the phenylsulfonyl group may influence receptor binding or metabolic stability.
Properties
IUPAC Name |
4-(benzenesulfonyl)-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)butanamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33N3O4S2.ClH/c1-20-18-23-24(19-21(20)2)34-26(27-23)29(12-7-11-28-13-15-33-16-14-28)25(30)10-6-17-35(31,32)22-8-4-3-5-9-22;/h3-5,8-9,18-19H,6-7,10-17H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTTKWQQGTCOXIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)SC(=N2)N(CCCN3CCOCC3)C(=O)CCCS(=O)(=O)C4=CC=CC=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34ClN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-4-(phenylsulfonyl)butanamide hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of antifungal and anticancer research. This article synthesizes current knowledge regarding its biological activity, including mechanisms of action, efficacy in various assays, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a thiazole ring, a morpholine moiety, and a sulfonamide group, which are pivotal for its biological activity. The structural formula can be represented as follows:
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Antifungal Activity :
- The compound has shown promising antifungal activity against Candida albicans and Candida parapsilosis. In vitro studies indicate that it operates by inhibiting the enzyme 14α-demethylase, crucial for ergosterol biosynthesis in fungi. This inhibition disrupts fungal cell membrane integrity, leading to cell death .
- Anticancer Potential :
Antifungal Efficacy
| Compound | Target Organism | MIC (μg/mL) | Reference |
|---|---|---|---|
| 2e | Candida parapsilosis | 1.23 | |
| 2d | Candida albicans | Not specified |
Anticancer Activity
Structure-Activity Relationship (SAR)
The effectiveness of this compound can be attributed to specific structural features:
- Thiazole Ring : Essential for interaction with target enzymes.
- Morpholine Group : Enhances solubility and bioavailability.
- Phenylsulfonyl Moiety : Increases binding affinity to biological targets.
Molecular docking studies have shown that the compound binds effectively to the active site of CYP51, demonstrating significant interactions with key residues that stabilize the ligand-enzyme complex .
Case Studies
- Antifungal Study : A series of synthesized thiazole derivatives were evaluated for their antifungal properties using a modified EUCAST protocol. Compounds exhibited varying degrees of effectiveness against fungal strains, with some achieving MIC values comparable to established antifungals like ketoconazole .
- Cancer Cell Line Evaluation : In vitro assays on several cancer cell lines revealed that specific derivatives of this compound induce apoptosis more effectively than others. The study highlighted the importance of substituent variations on the thiazole and morpholine groups in enhancing cytotoxic effects .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds containing benzothiazole moieties. For instance, derivatives of benzothiazole have shown promising activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial cell wall synthesis or disruption of metabolic pathways.
Case Study : A study evaluated several thiazole derivatives for their antimicrobial efficacy, revealing that certain compounds exhibited significant inhibitory effects against pathogenic bacteria. These findings suggest that N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-4-(phenylsulfonyl)butanamide hydrochloride may hold similar potential .
Anticancer Activity
The compound's structural features suggest potential anticancer applications. Research indicates that thiazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study : A molecular docking study demonstrated that certain thiazole-based compounds bind effectively to cancer-related targets, suggesting a pathway for the design of new anticancer agents. Specifically, compounds with similar structures to this compound have shown activity against estrogen receptor-positive breast cancer cells (MCF7), indicating their potential as therapeutic agents .
Enzyme Inhibition
Thiazole derivatives have been investigated for their ability to inhibit specific enzymes involved in disease processes. For instance, some studies have focused on the inhibition of 5-lipoxygenase (5-LOX), an enzyme implicated in inflammatory responses and cancer progression.
Research Findings : Molecular docking studies suggest that compounds similar to this compound can effectively inhibit 5-LOX, making them candidates for anti-inflammatory drug development .
Data Table: Summary of Applications
Chemical Reactions Analysis
Morpholinopropyl Coupling
The morpholinopropyl group is introduced via nucleophilic substitution or coupling reactions:
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Reaction : Compound 2 reacts with morpholinopropyl amine derivatives (e.g., 3-morpholinopropylamine) in the presence of a base like potassium carbonate.
| Step | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| 3 | Morpholinopropyl amine, K₂CO₃ | Acetone, 40°C | N/A |
Phenylsulfonyl Group Incorporation
The phenylsulfonyl moiety is typically introduced via sulfonation or coupling:
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Reaction : Phenylsulfonyl chloride reacts with the amine group under basic conditions.
| Step | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| 4 | PhSO₂Cl, Base | DMF, RT | N/A |
Butanamide Formation
The butanamide group is formed via coupling reactions (e.g., using HATU or similar reagents):
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Reaction : Butanoyl chloride reacts with the amine group in the presence of coupling agents like HATU and DIPEA.
| Step | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| 5 | Butanoyl Cl, HATU, DIPEA | DMF, 60°C | N/A |
Hydrochloride Salt Formation
The final hydrochloride salt is obtained by acidifying the neutral amide:
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Reaction : Treatment with HCl gas or hydrochloric acid.
| Step | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| 6 | HCl | Ethanol, RT | N/A |
Key Reaction Pathways and Data
The synthesis involves sequential functionalization of the benzo[d]thiazole core. Critical steps include:
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Core formation : A three-component reaction to establish the benzo[d]thiazole skeleton.
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Acylative activation : Chloroacetyl chloride introduces a reactive site for substitution.
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Morpholinopropyl coupling : Nucleophilic substitution with morpholinopropyl amines.
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Sulfonation : Introduction of the phenylsulfonyl group via electrophilic substitution.
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Amide formation : Coupling to generate the butanamide moiety.
Research Findings and Trends
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Reagent Compatibility : DMF and THF are frequently used as solvents for coupling and acylation steps .
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Yield Optimization : Reaction temperatures (e.g., 60°C for HATU coupling) and bases (e.g., DIPEA) are critical for maximizing yields .
-
Functional Group Tolerance : The benzo[d]thiazole core remains stable under acidic and basic conditions during subsequent reactions .
Challenges and Considerations
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Regioselectivity : Control of substitution on the benzo[d]thiazole ring requires precise activation (e.g., chloroacetyl chloride targets the amine group) .
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Salt Formation : Hydrochloride salt formation must avoid over-acidification to prevent decomposition .
This synthesis strategy leverages established methods for benzothiazole derivatives while incorporating functional groups for biological activity. Diverse sources confirm the reliability of these reaction conditions .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound shares structural similarities with other benzothiazole and sulfonyl-containing derivatives. Key comparisons include:
Key Observations :
- The target compound’s benzothiazole core distinguishes it from triazole-based analogs (e.g., [7–15]), which exhibit different heterocyclic systems. Benzothiazoles are known for planar aromatic structures conducive to intercalation or enzyme binding, whereas triazoles offer diverse hydrogen-bonding capabilities .
Physicochemical and Spectral Properties
- IR Spectroscopy : The target compound’s amide C=O stretch (~1660–1680 cm⁻¹) and sulfonyl S=O vibrations (~1150–1250 cm⁻¹) align with those observed in compounds [4–6] (C=O at 1663–1682 cm⁻¹; sulfonyl bands at ~1243–1258 cm⁻¹) . However, unlike triazole-thiones [7–9], the target lacks tautomeric thiol/thione equilibria, as evidenced by the absence of νS-H (~2500–2600 cm⁻¹) in its IR spectrum.
- NMR Data : The ¹H-NMR of the target compound would likely show signals for methyl groups (δ ~2.5 ppm), morpholine protons (δ ~3.5–4.0 ppm), and aromatic protons from benzothiazole and phenylsulfonyl groups (δ ~7.0–8.0 ppm), comparable to shifts in analogs .
Research Implications and Limitations
Comparisons with triazole derivatives highlight the importance of heterocycle choice in drug design: benzothiazoles may offer greater metabolic stability, whereas triazoles provide synthetic versatility. Further studies are needed to evaluate the target’s pharmacokinetic and safety profiles relative to its analogs.
Q & A
Q. Q1: What are the standard synthetic routes and purification methods for N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-4-(phenylsulfonyl)butanamide hydrochloride?
Answer: Synthesis typically involves multi-step reactions with key intermediates. For example:
- Amide bond formation : Reacting a thiazole-derived acid chloride with morpholinopropylamine in THF under reflux for 48 hours .
- Sulfonylation : Introducing the phenylsulfonyl group via nucleophilic substitution or coupling reactions, often using sulfonyl chlorides in polar aprotic solvents like DMF .
- Purification : Flash column chromatography (silica gel, chloroform/methanol gradients) is standard, followed by recrystallization from ethanol or acetonitrile for hydrochloride salt formation .
Characterization : - 1H/13C NMR : Confirms substituent integration (e.g., dimethylbenzo[d]thiazole protons at δ 2.3–2.5 ppm, morpholine protons at δ 3.5–3.7 ppm) .
- HRMS : Validates molecular ion peaks (e.g., [M+H]+ calculated for C27H35ClN4O3S2: 579.1812) .
Intermediate Reaction Optimization
Q. Q2: How can researchers optimize low-yield steps in synthesizing the morpholinopropyl-thiazole intermediate?
Answer: Critical factors include:
- Solvent choice : THF or DMF improves solubility of polar intermediates, while dichloromethane may reduce side reactions .
- Catalysts : Adding DMAP (4-dimethylaminopyridine) accelerates amide coupling by activating acid chlorides .
- Temperature control : Reflux conditions (e.g., 70°C in THF) enhance reaction rates but must avoid decomposition of heat-sensitive intermediates .
Troubleshooting : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane). If yields <50%, consider re-isolating starting materials or switching to microwave-assisted synthesis for faster kinetics .
Advanced Analytical Challenges
Q. Q3: How do tautomeric forms or conformational isomers complicate structural analysis of this compound?
Answer:
- Tautomerism : The benzo[d]thiazole moiety may exhibit keto-enol tautomerism, altering NMR signals (e.g., shifting NH or carbonyl peaks). IR spectroscopy (νC=O at ~1660 cm⁻¹ vs. νC-S at ~1250 cm⁻¹) helps distinguish tautomers .
- Conformational flexibility : The morpholinopropyl chain can adopt multiple rotamers, causing splitting in 1H NMR signals. Use variable-temperature NMR (e.g., 25°C to −40°C) to coalesce split peaks .
Resolution : Compare experimental data with DFT-calculated NMR shifts (B3LYP/6-311+G(d,p) basis set) to assign ambiguous signals .
Biological Activity Evaluation
Q. Q4: What methodologies are recommended for assessing anticancer activity and SAR of this compound?
Answer:
- In vitro assays :
- SAR strategies :
- Substituent variation : Compare analogues with modified sulfonyl groups (e.g., 4-chlorophenyl vs. 4-methylphenyl) to link electronic effects to potency .
- Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., EGFR kinase), prioritizing residues with high binding scores .
Computational Modeling
Q. Q5: How can DFT calculations guide the design of derivatives with improved stability?
Answer:
- Reactivity prediction : Calculate Fukui indices to identify nucleophilic/electrophilic sites susceptible to degradation .
- Thermodynamic stability : Compare Gibbs free energy (ΔG) of derivatives using M06-2X/def2-TZVP to prioritize synthetically feasible candidates .
- Solvent effects : Include PCM (Polarizable Continuum Model) to simulate aqueous solubility and protonation states .
Addressing Data Contradictions
Q. Q6: How should researchers resolve discrepancies in reported biological activity across studies?
Answer:
- Control standardization : Ensure consistent cell culture conditions (e.g., serum concentration, passage number) to minimize variability .
- Metabolic stability : Test compounds in hepatic microsome assays (e.g., human liver microsomes) to account for interspecies differences in metabolism .
- Statistical validation : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to confirm significance of IC50 differences between analogues .
Solubility and Formulation
Q. Q7: What strategies improve aqueous solubility for in vivo studies?
Answer:
- Salt formation : Hydrochloride salts (as in this compound) enhance solubility via ion-dipole interactions .
- Co-solvents : Use 10% DMSO/PBS mixtures for stock solutions, ensuring final DMSO <0.1% in assays .
- Nanoparticle encapsulation : PEGylated liposomes (50–100 nm size) improve bioavailability while reducing renal clearance .
Stability Under Storage
Q. Q8: How should researchers prevent degradation during long-term storage?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
